3-Chloro-2-phospholactic acid

Description

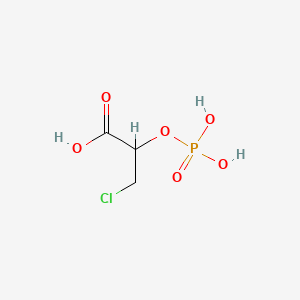

Structure

3D Structure

Properties

CAS No. |

35850-22-7 |

|---|---|

Molecular Formula |

C3H6ClO6P |

Molecular Weight |

204.5 g/mol |

IUPAC Name |

3-chloro-2-phosphonooxypropanoic acid |

InChI |

InChI=1S/C3H6ClO6P/c4-1-2(3(5)6)10-11(7,8)9/h2H,1H2,(H,5,6)(H2,7,8,9) |

InChI Key |

UZLCQUGZLSABLW-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)O)OP(=O)(O)O)Cl |

Canonical SMILES |

C(C(C(=O)O)OP(=O)(O)O)Cl |

Synonyms |

3-chloro-2-phospholactic acid 3-CPLA |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Biology Approaches

Elucidation of Novel Synthetic Pathways

The synthesis of α-hydroxyphosphonates like 3-Chloro-2-phospholactic acid is most commonly achieved through the Pudovik or Abramov reactions. researchgate.netnih.gov These reactions involve the nucleophilic addition of a phosphorus compound to a carbonyl group. nih.govmdpi.com

Multi-step Reaction Optimization and Mechanism Elucidation

A plausible synthetic route to this compound would begin with a suitable chlorinated pyruvate (B1213749) precursor. The core of the synthesis is the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to the carbonyl group of the pyruvate derivative. researchgate.netnih.govmdpi.com

Reaction Mechanism: The generally accepted mechanism for the base-catalyzed Pudovik reaction involves the deprotonation of the dialkyl phosphite to form a highly nucleophilic phosphite anion. nih.govresearchgate.net This anion then attacks the electrophilic carbonyl carbon of the pyruvate precursor, forming a tetrahedral intermediate. Subsequent proton transfer yields the α-hydroxyphosphonate diester. nih.gov The final step involves the hydrolysis of the phosphonate (B1237965) esters to the free phosphonic acid, often achieved using methods like treatment with bromotrimethylsilane (B50905) followed by methanolysis. nih.govbeilstein-journals.org

Optimization: Reaction conditions can be optimized to improve yields and reduce side products. This includes screening various catalysts, such as Lewis acids or bases like DBN (1,5-diazabicyclo[4.3.0]non-5-ene) or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and exploring different solvent systems and temperature profiles. researchgate.netmdpi.combeilstein-journals.org The choice of protecting groups for the phosphonate is also critical, with dibenzyl phosphonates being useful as they can be deprotected via hydrogenolysis. beilstein-journals.org Continuous flow reactors can also be employed to optimize reaction parameters and improve scalability. mdpi.com

Table 1: Potential Catalysts for the Pudovik Reaction

| Catalyst Type | Example Catalyst | Potential Advantages |

|---|---|---|

| Base Catalysts | DBN, DBU, Triethylamine | Mild conditions, high yields. researchgate.netmdpi.combeilstein-journals.org |

| Lewis Acid Catalysts | Bi(OTf)₃, Ti(O-i-Pr)₄ | Can promote stereoselectivity. nih.govrsc.org |

| Solid-Supported | Al₂O₃/KF, Na₂CO₃ | Ease of separation, potential for reuse. researchgate.net |

Stereoselective Synthesis Strategies and Chiral Resolution

Since this compound possesses at least two chiral centers (at C2 and C3), controlling the stereochemistry is paramount for biological studies.

Stereoselective Synthesis: Asymmetric Pudovik reactions can be employed to generate enantiomerically enriched α-hydroxyphosphonates. rsc.orgdntb.gov.ua This is often achieved by using chiral catalysts, such as tartrate-modified titanium alkoxides or BINOL-modified lanthanoid alkoxides, which can induce facial selectivity in the attack on the carbonyl group. rsc.org Asymmetric transfer hydrogenation of α-ketophosphonates is another powerful method to produce highly enantioenriched α-hydroxyphosphonates. researchgate.net

Chiral Resolution: If a racemic mixture is synthesized, chiral resolution techniques can be applied.

Classical Resolution: This involves forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine). These diastereomers, having different physical properties, can then be separated by crystallization.

Enzymatic Kinetic Resolution: Lipases are commonly used for the kinetic resolution of racemic α-hydroxyphosphonates. nih.govumsl.edu The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. umsl.edu

Chromatographic Separation: Diastereomeric esters can be separated using column chromatography. nih.gov For analytical purposes, the enantiomeric excess can be determined using chiral HPLC or by NMR spectroscopy with chiral solvating or shift agents. nih.govacs.orgresearchgate.net For instance, cationic octahedral cobalt complexes have been used as chiral recognition agents for phosphoric acids in ³¹P NMR. nih.govacs.orgacs.org

Precursor Development and Chemical Modification

The synthesis of this compound relies on the availability of suitable precursors. The primary precursor would be a derivative of 3-chloropyruvic acid or phosphonopyruvic acid. acs.orgacs.org

Precursor Synthesis:

From Lactic Acid: Chlorination of lactic acid or its esters could provide a route to 3-chloro-2-oxopropanoic acid derivatives.

From Pyruvic Acid: Direct chlorination of pyruvic acid derivatives could be explored.

From Other Precursors: Compounds like phosphonopyruvic acid, which is a known metabolite, could potentially be chemically modified to introduce the chlorine atom. acs.orgacs.org

Chemical Modification: Precursors can be modified to enhance reactivity or introduce protecting groups. For example, the carbonyl group of the pyruvate precursor can be protected as a ketal during other reaction steps. Phosphonic acid groups can be introduced onto polymers or other scaffolds to create materials with specific properties, a strategy that could be adapted for precursor development. mdpi.comrsc.org

Advanced Isolation and Purification Techniques for Research Applications

The purification of a polar, multifunctional compound like this compound requires specialized techniques.

Chromatography: Due to its polarity, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for purification. researchgate.net Ion-exchange chromatography is also highly effective for separating charged molecules like phosphonic acids.

Crystallization: If the compound is a stable solid, crystallization can be an effective final purification step.

Advanced Oxidation Processes (AOPs): While typically used for degradation, understanding AOPs can be relevant for assessing the stability of the compound and for removing organophosphorus impurities from wastewater generated during synthesis. researchgate.net

Enzymatic Purification: Immobilized enzymes can be used in purification strategies. For instance, attaching a binding domain to an enzyme that acts on a related impurity could allow for its selective removal using an affinity matrix. biotechrep.ir

Derivatization Strategies for Analog Generation

Creating structural analogs of this compound is crucial for probing its mechanism of action in biological systems. unibe.ch

Synthesis of Structural Analogs for Mechanistic Probes

Analogs can be designed to explore the importance of each functional group.

Varying the Halogen: Replacing the chlorine with fluorine or bromine could modulate the electronic properties and steric bulk, providing insight into the role of the halogen in binding or reactivity. α-Bromophosphonates, for example, have been used as covalent labels for phosphate-recognizing proteins. rsc.org

Modifying the Phosphonate: The phosphonic acid can be esterified to create prodrugs or probes with altered cell permeability. It can also be replaced with a phosphinate or other phosphate (B84403) bioisosteres to study the importance of the phosphonate group's charge and geometry. rsc.org

Altering the Carbonyl/Hydroxyl Group: The α-hydroxy group can be acylated or alkylated. dntb.gov.ua It can also be replaced with an amino group to generate α-aminophosphonic acid analogs, which are important in their own right. researchgate.netdntb.gov.ua

Scaffold Modification: Analogs based on different carboxylic acid backbones (e.g., propanoic acid instead of lactic acid) can be synthesized to explore the spatial requirements of the target binding site. acs.orgresearchgate.net The synthesis of fosfomycin (B1673569) analogs, which also feature a phosphonate group, provides a rich literature on creating diverse structures for biological screening. nih.govacs.orgresearchgate.netrsc.orgscispace.com

Table 2: Potential Structural Analogs and Their Rationale

| Analog Type | Modification | Rationale for Synthesis |

|---|---|---|

| Halogen Variant | Replace -Cl with -F, -Br, or -I | Investigate the role of the halogen's electronegativity and size. rsc.org |

| Phosphate Bioisostere | Replace phosphonate with phosphinate or sulfonate | Probe the importance of the phosphonate moiety for biological activity. rsc.org |

| α-Amino Analog | Replace -OH with -NH₂ | Create α-aminophosphonic acid analogs with potentially different biological targets. researchgate.netdntb.gov.ua |

| Ester Prodrugs | Esterify the phosphonic acid or carboxylic acid | Improve cell permeability for in-vivo studies. |

| Backbone Variant | Use different α-keto acid precursors | Explore the structural requirements of the biological target. acs.orgresearchgate.net |

While direct research on this compound is not extensively documented in public literature, established methodologies for the synthesis and manipulation of related α-hydroxyphosphonates provide a clear and robust framework for its investigation. The strategic application of the Pudovik reaction, stereoselective techniques, and thoughtful derivatization will be essential in synthesizing this compound and its analogs, ultimately enabling the exploration of their potential roles as valuable probes in chemical biology.

Incorporation into Bioconjugates for Targeted Studies

Detailed research findings and data tables concerning the incorporation of this compound into bioconjugates are not available in the reviewed scientific literature.

Molecular and Biochemical Mechanisms of Action

Enzymatic Inhibition Studies

General studies have indicated that 3-Chloro-2-phospholactic acid may possess enzyme-inhibiting properties. ontosight.ai However, specific research into its interaction with particular enzymes is not well-documented.

There is no specific information available in the reviewed literature detailing the interaction mechanisms between this compound and enolase (phosphopyruvate hydratase).

Data on the inhibition kinetics and binding affinities of this compound with enolase are not available in the public scientific literature.

Information regarding the allosteric modulation or specific active site interactions of this compound with any enzyme, including enolase, is not detailed in the available research.

While it is suggested that this compound may inhibit certain enzymes involved in cell signaling, specific enzyme systems affected by this compound have not been characterized in the reviewed literature. ontosight.ai

Allosteric Modulation and Active Site Interactions

Protein-Ligand Interaction Dynamics

Specific binding partners for this compound have not been elucidated in the available scientific research.

Characterization of Complex Formation and Stoichiometry

The phosphonooxy group present in this compound is known to be a strong chelating agent, suggesting the compound can form stable complexes with various metal ions. ontosight.ai This property is foundational to its potential applications in areas such as medical imaging and diagnostics. ontosight.ai However, specific research detailing the characterization of these complex formations, including the stoichiometry, stability constants, and the coordination chemistry with specific metal ions, is not documented in the available scientific literature.

Cellular Pathway Modulation

General statements indicate that this compound has been investigated for its effects on enzyme inhibition and its influence on cell growth and differentiation. ontosight.ai These activities would inherently involve the modulation of cellular signaling pathways.

Effects on Specific Cell Signaling Pathways

There are general assertions that this compound can inhibit certain enzymes involved in cell signaling pathways, which could have implications for therapeutic development. ontosight.ai However, the specific pathways targeted by this compound, the key molecular components it interacts with (e.g., specific kinases, phosphatases, or receptors), and the downstream consequences of these interactions have not been elucidated in the available research. Data from such studies, which would typically include dose-response curves and analysis of pathway-specific markers, are absent from the public record.

Interrogation of Cell Growth and Differentiation Processes

The potential of this compound to affect cell growth and differentiation has been noted. ontosight.ai This implies that the compound could interfere with the cell cycle, induce or inhibit apoptosis, or direct the developmental fate of cells. Nevertheless, specific studies that interrogate these processes—for instance, by measuring cell proliferation rates, analyzing cell cycle phases, or examining markers of differentiation in various cell lines—are not available. Consequently, there are no detailed research findings or data tables to present on this topic.

Molecular Basis of Observed Biological Activity

The biological activity of this compound is broadly attributed to its chemical structure. ontosight.ai The chlorine atom and the phosphonooxy group are the key functional moieties that would dictate its interactions with biological molecules. The phosphonooxy group, for example, could allow it to act as an analog or competitor for naturally phosphorylated substrates in enzymatic reactions. However, without specific studies identifying the molecular targets and characterizing the nature of the interactions (e.g., competitive, non-competitive, or allosteric inhibition), the precise molecular basis for its biological activity remains speculative.

Structural Biology and Computational Investigations

Structure-Activity Relationship (SAR) Elucidation

A critical area of investigation for any new potential bioactive compound is the elucidation of its structure-activity relationship (SAR). This involves synthesizing and testing a series of related molecules to determine which structural features are essential for its biological effects.

Design and Synthesis of SAR Probes

To investigate the SAR of 3-Chloro-2-phospholactic acid, a series of analogs would need to be synthesized. This process would likely start with a viable synthetic route to the parent compound, which itself has not been documented. Synthetic strategies for halogenated and phosphorylated organic acids would be the starting point for such an endeavor. researchcommons.orgnih.govrsc.org For example, methods for the controlled synthesis of halogenated 2-oxindoles and spiro nih.govnih.govtrienones have been developed, showcasing advanced techniques in halogenation. rsc.orguchile.cl

Once a synthetic pathway to this compound is established, SAR probes could be designed by systematically modifying its core structure. A hypothetical library of such probes is presented in Table 1.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Modification Area | Example Modifications | Rationale for Investigation |

|---|---|---|

| Halogen at C-3 | Fluorine, Bromine, Iodine | To probe the effect of halogen size and electronegativity on activity. |

| Phosphate (B84403) Group at C-2 | Phosphonate (B1237965), Methylphosphonate | To evaluate the importance of the phosphate moiety and its charge. |

| Stereochemistry | (R)- and (S)-enantiomers | To determine if biological activity is stereospecific. |

| Alkyl Chain | Methyl, Ethyl, or other groups at C-3 | To explore the impact of steric bulk near the chloro substituent. |

Correlation of Structural Motifs with Biological Response

After synthesis, these analogs would be subjected to biological assays to measure their activity. The correlation of the structural changes with the observed biological responses would allow for the identification of a pharmacophore—the essential set of structural features required for activity. For instance, studies on other compounds have successfully used this approach to identify key interactions and guide the development of more potent derivatives. rsc.orgfrontiersin.orgnih.gov Without experimental data on this compound, no such correlations can be drawn.

Molecular Modeling and Dynamics Simulations

Computational methods are invaluable for predicting how a molecule like this compound might interact with biological targets and for understanding its intrinsic properties.

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govnih.govresearchgate.net To perform docking studies for this compound, a specific protein target would first need to be identified or hypothesized. The docking simulations would then place the molecule into the active site of the protein, and a scoring function would estimate the binding affinity. This can reveal key interactions, such as hydrogen bonds or electrostatic interactions, that stabilize the ligand-protein complex. For example, docking studies on other inhibitors have been used to understand their binding modes and guide further optimization. nih.govnih.gov

Conformational Analysis and Energy Landscapes

The three-dimensional shape (conformation) of a molecule is crucial for its biological activity. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt. For a flexible molecule like this compound, there would be multiple rotatable bonds, leading to a complex energy landscape. Computational methods can be used to explore these different conformations and determine their relative energies. mdpi.com Understanding the preferred conformations is essential for interpreting SAR data and for selecting the appropriate structure for docking studies.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations can provide deep insights into the electronic properties of a molecule, such as charge distribution, orbital energies (HOMO/LUMO), and electrostatic potential. researchgate.netchimicatechnoacta.rumdpi.comrsc.org These properties are fundamental to a molecule's reactivity and its ability to interact with a biological target. For this compound, these calculations could help to understand the effect of the chlorine atom and the phosphate group on the molecule's electronic structure. Table 2 outlines key electronic properties that would be calculated.

Table 2: Key Electronic Properties from Quantum Chemical Calculations

| Property | Significance |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. |

| Electrostatic Potential | Reveals regions of positive and negative charge, guiding understanding of intermolecular interactions. |

| Partial Atomic Charges | Quantifies the charge distribution across the molecule. |

High-Resolution Structural Determination in Complexes (e.g., X-ray Crystallography, Cryo-EM, NMR Spectroscopy)

A comprehensive search of scientific literature and structural databases reveals a notable absence of publicly available high-resolution structural data for this compound in complex with any biological macromolecules. Techniques such as X-ray crystallography, cryogenic electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are powerful methods for elucidating the three-dimensional structures of enzyme-inhibitor complexes at an atomic level. numberanalytics.com Such studies are crucial for understanding the precise binding modes, intermolecular interactions, and any conformational changes that occur upon binding.

For many related phosphonate inhibitors, these techniques have provided invaluable insights. For instance, X-ray crystallography has been successfully used to determine the crystal structures of enzymes like tryptophan synthase and carboxypeptidase A in complex with various phosphonate inhibitors, revealing details of active site interactions and the basis for their inhibitory potency. nih.govrcsb.org Similarly, cryo-EM is an increasingly utilized technique for studying large protein complexes, including those with bound inhibitors, providing near-atomic resolution structures that can guide drug design. whiterose.ac.ukbiorxiv.orgresearchgate.net NMR spectroscopy, particularly through methods like transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY), can determine the conformation of inhibitors when bound to an enzyme in solution. universiteitleiden.nltandfonline.com

However, despite the utility of these methods, no specific studies applying them to this compound have been reported in the searched literature. Consequently, there are no Protein Data Bank (PDB) entries, detailed research findings, or data tables summarizing structural parameters such as binding orientation, hydrogen bonds, or hydrophobic interactions for this particular compound within a biological complex.

The investigation into the structural biology of this compound complexes remains an open area for future research. Such studies would be essential to fully understand its molecular mechanism of action if it is found to interact with specific biological targets.

Data Tables

No data available.

In Vitro and in Vivo Non Clinical Research Models

Cell-Based Assay Systems

Cell-based assays are fundamental in early-stage research, offering a controlled environment to study the direct effects of a compound on cellular processes. sigmaaldrich.comjmb.or.kr These assays can provide quantitative data on cytotoxicity, biological activity, and biochemical mechanisms. sigmaaldrich.com

To understand how 3-Chloro-2-phospholactic acid affects basic cellular health, a panel of viability and proliferation assays would be employed. These assays help determine if the compound is cytotoxic (kills cells), cytostatic (inhibits proliferation), or has no effect.

Metabolism-Based Assays: Reagents like resazurin (B115843) (alamarBlue) or tetrazolium salts (MTT, MTS) are used to measure the metabolic activity of cells, which correlates with cell number. thermofisher.com A decrease in metabolic activity after treatment with the compound would suggest a reduction in cell viability or proliferation.

DNA Content Assays: Since the amount of DNA in a cell population is highly regulated, methods that quantify DNA content using fluorescent nucleic acid stains (e.g., SYTO Green) can provide an accurate measure of cell number. thermofisher.com

ATP Quantification: Measuring intracellular ATP levels provides a snapshot of the energy status of the cells, which is a sensitive indicator of cell health. A decrease in ATP often precedes cell death.

These assays are typically performed in a high-throughput format using microplates to test a range of compound concentrations.

Given its structure as a phospholactic acid derivative, a key area of investigation would be its interaction with enzymes, particularly those involved in metabolic pathways or signaling cascades where phosphorylation is critical.

Cell Lysate Assays: After treating cells with this compound, the cells can be lysed, and the activity of specific enzymes can be measured. For example, its effect on phosphatases or kinases could be assessed using specific substrates that produce a colorimetric or fluorescent signal upon enzymatic action.

Intact Cell Assays: Techniques like NanoBRET™ (Bioluminescence Resonance Energy Transfer) can be used in living cells to measure the engagement of the compound with a specific target protein in real-time. bmglabtech.com This is particularly useful for identifying direct molecular targets.

Kinase and Phosphatase Profiling: A broader screening approach would involve testing the compound against a large panel of recombinant kinases and phosphatases to identify any specific inhibitory or activating effects. This helps to build a profile of the compound's selectivity.

To gain a global view of the cellular response to this compound, researchers would analyze changes in gene and protein expression.

Gene Expression Analysis: Techniques like quantitative PCR (qPCR) or RNA-sequencing (RNA-Seq) are used to measure changes in the expression levels of specific genes or the entire transcriptome after compound treatment. bigomics.chnih.gov This can reveal which cellular pathways are affected. For instance, an upregulation of genes involved in apoptosis could suggest the compound induces programmed cell death. Web-based tools like GEPIA2 can be used for comprehensive analysis based on large cancer databases. nih.gov

Proteomic Analysis: This involves the large-scale study of proteins. nih.gov Using mass spectrometry, researchers can identify and quantify thousands of proteins in a cell sample. nih.gov This can reveal changes in protein abundance, post-translational modifications (like phosphorylation), or protein-protein interactions. jmb.or.krnih.gov For example, a proteomic screen could identify that this compound treatment leads to the upregulation of stress-response proteins. nih.govfrontiersin.org

| Analysis Type | Technique | Information Gained | Example Application |

| Gene Expression | RNA-Sequencing (RNA-Seq) | Comprehensive, unbiased quantification of all transcripts in a cell. nih.govreadthedocs.io | Identifying entire signaling pathways (e.g., p53, NF-κB) modulated by the compound. |

| Gene Expression | Quantitative PCR (qPCR) | Precise quantification of a select number of target gene expression levels. | Validating the expression changes of key genes identified by RNA-Seq. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | Identification and quantification of thousands of proteins and their modifications. nih.gov | Discovering unexpected protein targets or downstream effects on protein networks. nih.gov |

| Proteomics | Western Blotting | Detection and relative quantification of specific, known proteins. | Confirming changes in the levels of a specific protein (e.g., an apoptosis marker like cleaved-caspase 3). |

Table 1: Gene and Protein Expression Analysis Techniques

Enzyme Activity Profiling in Cell Lysates and Intact Cells

Biochemical Systems and Recombinant Protein Studies

To study the direct interaction between this compound and a potential protein target without the complexity of a cellular environment, biochemical assays using recombinant proteins are essential. nih.govnih.gov

Enzyme Kinetics: If a target enzyme is identified, it can be produced as a recombinant protein. peprotech.com Kinetic studies can then be performed to determine how this compound affects the enzyme's activity, for example, by acting as a competitive or non-competitive inhibitor.

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and thermodynamics of the interaction between the compound and a recombinant protein, confirming a direct physical interaction.

Structural Biology: If a strong interaction is confirmed, X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to determine the three-dimensional structure of the compound bound to its protein target. This provides ultimate proof of interaction and detailed mechanistic insights.

Animal Models for Disease Mechanism Research (Non-Clinical)

While in vitro data is crucial, it cannot fully replicate the complex physiology of a living organism. Therefore, animal models are a necessary step in preclinical research to understand a compound's effects in a whole-body system. insphero.com The choice of animal model is critical and depends on the specific research question. nih.gov

The selection of an appropriate animal model is contingent on the findings from in vitro studies and the potential therapeutic area being investigated. nih.gov

Rodent Models (Mice, Rats): Mice and rats are the most common initial models due to their genetic tractability, relatively low cost, and well-understood physiology. If in vitro data suggests this compound has anti-cancer properties, it would be tested in mouse models of cancer (e.g., xenograft models where human tumor cells are implanted into immunocompromised mice).

Higher-Order Models (e.g., Guinea Pigs, Non-human Primates): For certain studies, particularly in toxicology or for compounds targeting pathways with significant species differences, other models may be more appropriate. For instance, guinea pigs and non-human primates have circulating enzyme profiles more similar to humans for certain classes of compounds, making them better models for predicting human responses. nih.gov

The rationale for model selection must be scientifically sound. For example, if the compound is being investigated for a neurological disorder, a transgenic mouse model that recapitulates aspects of that specific human disease would be chosen. nih.gov

| Model System | Rationale for Use | Potential Research Question for this compound |

| Human Cancer Cell Lines (e.g., MCF-7, A549) | Readily available, well-characterized, suitable for high-throughput screening. jmb.or.kr | Does the compound inhibit the growth of specific types of cancer cells? |

| Recombinant Enzymes (e.g., Kinases, Phosphatases) | Allows for the study of direct compound-protein interaction in a clean system. nih.gov | Does the compound directly inhibit a specific enzyme implicated in disease? |

| Xenograft Mouse Model | To test the efficacy of a potential anti-cancer compound on a human tumor in a living organism. | Does systemic administration of the compound reduce tumor growth in mice? |

| Transgenic Mouse Model of Disease | To evaluate the compound's effect in a model that mimics a specific human pathology. nih.gov | Can the compound rescue a disease phenotype (e.g., improve memory in an Alzheimer's model)? |

Table 2: Rationale for Model Selection in Preclinical Research

Research on this compound in Non-Clinical Models Remains Undisclosed

Despite interest in the chemical compound this compound (3-CPLA), a thorough review of publicly available scientific literature and patent databases reveals a significant lack of specific research pertaining to its efficacy and pharmacodynamics in non-clinical models. While the synthesis and potential applications of this synthetic derivative of lactic acid have been broadly described, detailed in vitro and in vivo studies, particularly those focusing on the modulation of disease biomarkers and specific pharmacodynamic profiles, are not present in the accessible domain.

The compound, characterized by a chlorine atom at the 3-position and a phosphonooxy group at the 2-position of a propanoic acid backbone, has been noted for its potential in enzyme inhibition and as a chelating agent for medical imaging. aai.org However, the translation of these potential attributes into concrete pre-clinical research findings is not documented in the available literature.

General principles of non-clinical research, including in vitro, in vivo, and in silico studies, are well-established for drug development. nih.govfrontiersin.org These studies are crucial for understanding a compound's pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) before human trials. frontiersin.orgaai.org The evaluation of a new chemical entity typically involves a battery of tests, from initial screening and target validation to more extensive safety and efficacy studies in animal models. nih.govnih.gov

Research on compounds with similar structural motifs, such as other chlorinated or phosphorylated organic acids, offers some context. For instance, studies on various inhibitors of phospholipase A2, an enzyme involved in inflammation, demonstrate the type of detailed in vitro and in vivo characterization that is currently absent for 3-CPLA. nih.gov Similarly, research on 2-phospholactate has shown its role in bacterial metabolism and as a metabolite in Plasmodium falciparum, but this does not directly inform on the specific activities of its chlorinated counterpart, 3-CPLA. nih.gov

While the theoretical potential of this compound exists, the scientific community awaits published research to substantiate any claims of efficacy in modulating disease-relevant biomarkers and pathways or to understand its pharmacodynamic properties in pre-clinical settings. Without such data, a comprehensive and scientifically accurate article on these specific aspects of its non-clinical profile cannot be generated.

Analytical and Spectroscopic Methodologies in Research on 3 Chloro 2 Phospholactic Acid

The structural elucidation, purity assessment, and quantitative analysis of 3-Chloro-2-phospholactic acid, a halogenated and phosphorylated lactic acid derivative, rely on a suite of advanced analytical and spectroscopic techniques. These methodologies are crucial for understanding its chemical behavior, interactions with biological systems, and for tracking its metabolic fate in research settings.

Future Research Avenues and Translational Potential Academic Focus

Exploration of Novel Biochemical Targets and Pathways

Future research into 3-Chloro-2-phospholactic acid is poised to uncover new biochemical targets and signaling pathways. ontosight.ai Preliminary studies have indicated its potential to inhibit certain enzymes involved in cellular signaling. ontosight.ai A primary avenue of investigation will be to identify the specific enzymes that are modulated by 3-CPLA. This can be achieved through high-throughput screening of enzyme libraries and detailed kinetic studies to understand the mechanism of inhibition.

Another area of focus is the elucidation of metabolic pathways affected by this compound. Given its structural similarity to lactic acid, a key metabolite, 3-CPLA may interfere with central carbon metabolism. Future studies could employ metabolomics to analyze global changes in cellular metabolites in response to 3-CPLA treatment. This could reveal unexpected enzymatic targets or pathway regulations. The phosphonooxy group's ability to chelate metal ions also suggests that 3-CPLA could influence metalloenzymes, a large class of enzymes crucial for various biological processes. ontosight.ai Investigating the interaction of 3-CPLA with these enzymes could open new research directions.

Development of Advanced Research Tools and Probes

The unique structure of this compound makes it a candidate for the development of specialized research tools. By attaching fluorescent tags or biotin (B1667282) to the 3-CPLA molecule, researchers can create chemical probes to visualize its subcellular localization and identify its binding partners within the cell. These probes would be invaluable for understanding the compound's mechanism of action at a molecular level.

Furthermore, radiolabeled versions of 3-CPLA could be synthesized for use in positron emission tomography (PET) or other imaging modalities. This would allow for the non-invasive tracking of the compound's distribution and accumulation in living organisms, providing insights into its pharmacokinetic and pharmacodynamic properties. ontosight.ai The development of such imaging agents could also have translational potential in diagnostics. ontosight.ai

Integration with Systems Biology and Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound, its study must be integrated with systems biology and various "omics" technologies. Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression profiles in response to 3-CPLA, highlighting the cellular pathways that are transcriptionally regulated. Proteomics can identify changes in protein abundance and post-translational modifications, providing a more direct link to cellular function.

By combining these datasets with metabolomics data, a multi-layered view of the cellular response to 3-CPLA can be constructed. This systems-level approach will be crucial for building predictive models of the compound's effects and for identifying potential biomarkers of its activity. Such an integrated approach will move the study of 3-CPLA beyond a single target or pathway, offering a holistic view of its biological impact.

Prospects in Basic Biological Discovery and Mechanistic Understanding

The study of this compound holds significant promise for fundamental biological discovery. As a structural analog of a key metabolite, it can be used to probe the specificity and plasticity of enzymes and transporters involved in metabolic pathways. By observing how cells adapt to the presence of 3-CPLA, researchers can gain new insights into the robustness and regulatory mechanisms of metabolic networks.

Detailed mechanistic studies will be essential to fully understand how 3-CPLA exerts its effects. This includes determining its precise binding mode to target enzymes through techniques like X-ray crystallography or cryo-electron microscopy. Understanding the structural basis of its interactions will be critical for any future efforts to optimize the compound for specific applications. Moreover, investigating its effects on cellular processes such as cell growth and differentiation will contribute to our basic knowledge of cell biology. ontosight.ai

Q & A

Basic Question: What are the established methods for synthesizing 3-Chloro-2-phospholactic acid, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves phosphorylation of lactic acid derivatives using phosphorus trichloride (PCl₃) or phosphoryl chloride (POCl₃) under anhydrous conditions. For purity optimization:

- Use high-purity starting materials (e.g., enantiomerically pure lactic acid derivatives) to minimize stereochemical impurities.

- Employ column chromatography or recrystallization for purification, monitored by HPLC (High-Performance Liquid Chromatography) with UV detection at 210 nm.

- Validate purity via ³¹P NMR to confirm the absence of unreacted phosphorylating agents or side products .

- For stability, store synthesized compounds under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis .

Basic Question: How can researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond angles and stereochemistry. Crystallize the compound in non-polar solvents like hexane/ethyl acetate mixtures .

- Spectroscopy : Combine ¹H, ¹³C, and ³¹P NMR to confirm substitution patterns. For chiral centers, employ chiral shift reagents or compare experimental optical rotation with computational predictions (DFT-based) .

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns using electrospray ionization (ESI-MS) in negative ion mode .

Advanced Question: How should researchers address contradictory spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

- Reconcile discrepancies by repeating experiments under controlled conditions (e.g., solvent, temperature) to rule out tautomerism or dynamic effects.

- Cross-validate with alternative techniques: Compare experimental IR stretching frequencies (P=O, C-Cl) with DFT-simulated spectra.

- Collaborate with computational chemists to refine force field parameters or basis sets used in simulations, ensuring alignment with observed data .

Advanced Question: What experimental designs are recommended to study the hydrolytic stability of this compound under physiological conditions?

Methodological Answer:

- Kinetic studies : Prepare buffered solutions (pH 4–8) and monitor degradation via LC-MS at 25°C/37°C. Use deuterated solvents (D₂O) for ¹H NMR to track real-time hydrolysis.

- Activation energy calculation : Perform Arrhenius analysis by varying temperatures (e.g., 20°C–50°C) to model shelf-life under different storage conditions .

- Compare with analogs : Substitute the chlorine atom with other halogens (e.g., F, Br) to assess electronic effects on stability .

Advanced Question: How can researchers investigate the compound’s interaction with biological phosphotransferases?

Methodological Answer:

- Enzymatic assays : Use a phosphatidylcholine assay kit (modified for phosphate transferases) to monitor enzymatic activity. Include negative controls (e.g., EDTA to chelate metal cofactors) .

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) between this compound and target enzymes.

- Molecular docking : Align results with crystal structures of homologous enzymes from databases like PDB, using software like AutoDock Vina .

Advanced Question: What strategies resolve low yields in asymmetric synthesis of this compound?

Methodological Answer:

- Optimize reaction conditions : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) and solvents (e.g., THF vs. DCM) to enhance enantiomeric excess (ee).

- In-situ monitoring : Use ³¹P NMR to detect intermediate formation and adjust reagent stoichiometry dynamically.

- Scale-down experiments : Perform high-throughput microreactor trials to identify optimal temperature/pH without excessive reagent waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.